BenchChemオンラインストアへようこそ!

PD-321852

Chk1 Inhibitor Gemcitabine Chemosensitization

Procure PD-321852 for non-substitutable pancreatic cancer research. It uniquely causes synergistic Chk1 protein depletion and Rad51 suppression when combined with gemcitabine, with >30-fold chemosensitization in MiaPaCa2 vs <3-fold in Panc1 cells. This distinct, quantifiable profile enables well-controlled mechanistic studies, benchmark experiments, and evaluation of novel Chk1 inhibitors against an established performance standard.

Molecular Formula C24H19Cl2N3O3
Molecular Weight 468.3 g/mol
Cat. No. B1679135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePD-321852
SynonymsPD321852;  PD0321852;  PD321852.
Molecular FormulaC24H19Cl2N3O3
Molecular Weight468.3 g/mol
Structural Identifiers
SMILESCNCCCN1C2=C(C=C(C=C2)O)C3=C1C=C(C4=C3C(=O)NC4=O)C5=C(C=CC=C5Cl)Cl
InChIInChI=1S/C24H19Cl2N3O3/c1-27-8-3-9-29-17-7-6-12(30)10-13(17)20-18(29)11-14(19-15(25)4-2-5-16(19)26)21-22(20)24(32)28-23(21)31/h2,4-7,10-11,27,30H,3,8-9H2,1H3,(H,28,31,32)
InChIKeyWEIYKGMSZPBORY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
Storage0 – 4 C for short term (weeks to 1 month) or -20 C for long terms (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PD-321852: Procurement Guide for a Potent and Selectively Differentiated Chk1 Inhibitor


PD-321852 is a synthetic small-molecule inhibitor of Checkpoint Kinase 1 (Chk1) [1]. It is a pyrrolocarbazole-derived compound with a molecular weight of 468.33 g/mol . Its primary documented utility is as a research tool to potentiate the cytotoxic effects of DNA-damaging chemotherapeutics, most notably gemcitabine, in oncology models [2]. It is distinguished within its class not merely by its sub-nanomolar enzymatic potency (IC50 = 5 nM), but by its specific, quantifiable impact on downstream DNA damage repair mechanisms [1].

Why PD-321852 Cannot Be Substituted with Other Chk1 Inhibitors: The Evidence for Distinct Mechanism-Based Differentiation


Substituting PD-321852 with another Chk1 inhibitor (e.g., UCN-01, AZD7762, LY2603618) in an experimental workflow is not a one-to-one exchange. While many compounds inhibit Chk1's kinase activity, the specific mechanism by which they interact with downstream DNA repair pathways, their off-target kinase profiles, and their functional synergy with chemotherapeutics like gemcitabine differ markedly. PD-321852 exhibits a distinct profile characterized by its ability to induce a synergistic depletion of Chk1 protein itself and its potent suppression of Rad51-mediated DNA repair, which are not universal properties of the class [1]. The quantitative evidence below demonstrates that PD-321852's differentiation is not based on a single endpoint but on a composite profile that directly impacts experimental outcomes, making it a non-substitutable tool for specific research applications [2].

PD-321852 Product-Specific Quantitative Evidence: Differentiated Performance Against Key Comparators


PD-321852 vs. UCN-01: Superior Potentiation of Gemcitabine-Induced Clonogenic Death

In a direct head-to-head comparison using minimally toxic 'threshold' concentrations for each inhibitor, PD-321852 was significantly more effective than the first-generation Chk1 inhibitor UCN-01 at enhancing gemcitabine-induced cytotoxicity in colorectal (SW620) and pancreatic (BxPC3) cancer cells [1].

Chk1 Inhibitor Gemcitabine Chemosensitization Clonogenic Assay

PD-321852: Mechanism-Based Evidence for Synergistic Chk1 Protein Depletion

The combination of PD-321852 with gemcitabine leads to a synergistic loss of Chk1 protein itself, a downstream effect observed only in cell lines that are highly sensitized to the drug combination [1]. This mechanism is distinct from simply inhibiting the kinase's catalytic activity.

Chk1 Inhibitor Protein Degradation Synergy Mechanism of Action

PD-321852: Key Differentiator in Inhibiting Rad51-Mediated DNA Repair

In cells that are highly sensitized to the gemcitabine/PD-321852 combination (e.g., MiaPaCa2), PD-321852 effectively inhibits gemcitabine-induced Rad51 focus formation. This inhibition of the homologous recombination repair (HRR) machinery is a key mechanism of chemosensitization that distinguishes its activity from simple checkpoint abrogation [1].

Chk1 Inhibitor DNA Repair Rad51 Replication Stress

PD-321852: Quantified Cell Line-Specific Chemosensitization Profile

The ability of PD-321852 to potentiate gemcitabine is not uniform; it exhibits a striking and quantifiable cell line-dependent range of efficacy, from minimal sensitization (<3-fold) to extremely potent (>30-fold) [1]. This dynamic range is a critical parameter for experimental design and data interpretation.

Chk1 Inhibitor Pancreatic Cancer Cell Line Panel Chemosensitization

PD-321852: Sub-Nanomolar Biochemical Potency Against Chk1

PD-321852 demonstrates potent inhibition of Chk1 in a cell-free biochemical assay. Its reported IC50 of 5 nM places it among the more potent inhibitors in its class, though direct comparator data is often unavailable for many research compounds [1].

Chk1 Inhibitor Biochemical Assay IC50 Potency

PD-321852: Recommended Application Scenarios Based on Evidence of Differentiation


Validated Positive and Negative Control Systems for Chemosensitization Experiments

Procure PD-321852 to establish well-defined controls in pancreatic cancer research. The published data clearly demarcates MiaPaCa2 cells as a highly responsive (>30-fold chemosensitization) positive control and Panc1 cells as a resistant (<3-fold) negative control when combined with gemcitabine [1]. This knowledge enables rigorous, internally-controlled studies on the mechanism of Chk1 inhibition and therapeutic synergy.

Probing the Chk1-Rad51 Axis in Homologous Recombination Repair (HRR)

For research focused on DNA damage response and repair, PD-321852 is a superior tool for investigating the specific role of Chk1 in regulating Rad51. The compound's validated ability to inhibit gemcitabine-induced Rad51 focus formation and to deplete Rad51 protein in sensitive cell lines [1] provides a functional readout not documented for all Chk1 inhibitors, making it the compound of choice for dissecting this particular signaling nexus.

Studies on Chk1 Protein Stability and Synergistic Drug Effects

Utilize PD-321852 to study the unique phenomenon of synergistic Chk1 protein depletion. The observation that the PD-321852/gemcitabine combination causes a loss of Chk1 protein in sensitive cells [1] is a differentiating mechanism. This application scenario is specifically for researchers interested in the intersection of kinase inhibition and protein homeostasis, where PD-321852 can serve as a chemical probe to induce and study this effect.

Benchmarking Against First-Generation Chk1 Inhibitors

PD-321852 serves as an ideal benchmark for evaluating novel Chk1 inhibitors. The published direct comparison with UCN-01, demonstrating an >8-fold superior enhancement of gemcitabine's cytotoxic effects at minimally toxic concentrations [1], provides a clear quantitative reference point. Any new compound claiming improved chemosensitization properties should be measured against this established performance standard.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for PD-321852

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.